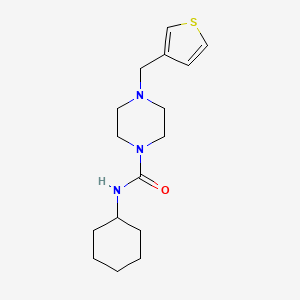

N-cyclohexyl-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

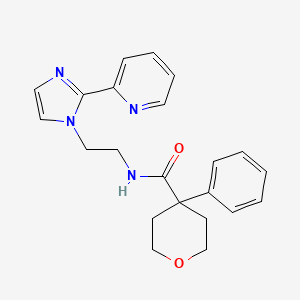

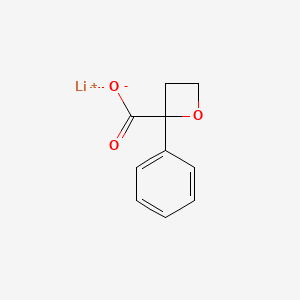

“N-cyclohexyl-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide” is a complex organic compound. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms . It also contains a thiophene ring, which is a five-membered ring with one sulfur atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through methods such as cyclization of 1,2-diamine derivatives . The thiophene ring could be formed through methods such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Molecular Structure Analysis

The molecular structure of this compound would include a piperazine ring and a thiophene ring, connected by a methylene bridge. The cyclohexyl group would be attached to one nitrogen of the piperazine ring, and the carboxamide group would be attached to the other nitrogen .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The piperazine ring is known to participate in various reactions, including substitutions and ring-opening reactions . The thiophene ring can also undergo various reactions, such as electrophilic aromatic substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Piperazine derivatives generally have good solubility in water and other polar solvents .

Applications De Recherche Scientifique

PET Imaging Applications

The compound and its derivatives have been investigated for their potential in positron emission tomography (PET) imaging. For example, studies have evaluated the prospects of using fluorinated derivatives for the quantification of 5-HT1A receptors in human subjects. These derivatives are compared to established compounds for their effectiveness in imaging serotonin receptors, highlighting their potential in neuropsychiatric disorder studies and receptor density assessments (J. Choi et al., 2015). Another study focuses on the synthesis and evaluation of cyclohexanecarboxamide derivatives as analogs of WAY100635 for PET tracers of serotonin 5-HT(1A) receptors, showing high affinity and selectivity, indicating their promise for in vivo receptor quantification (Gonzalo García et al., 2014).

Synthetic Pathways and Chemical Analysis

Research has been conducted on the efficient synthesis of derivatives and their evaluation for anticancer activity, showcasing the methodological advancements in creating structurally related compounds with potential biological activities (Sandeep Kumar et al., 2013). Additionally, the development of ligands for melanocortin receptors based on substituted piperazines underlines the chemical versatility and the structural analysis through X-ray crystallography, providing a foundation for further pharmacological exploration (F. Mutulis et al., 2004).

Pharmacological Research

Studies also highlight the compound's relevance in pharmacological research, examining its analogs for potential antipsychotic agents and receptor antagonists. This includes investigations into heterocyclic carboxamides as antipsychotic agents, providing insights into the compound's utility in developing new therapeutic agents (M. H. Norman et al., 1996), and the exploration of derivatives for their binding affinity to receptors, contributing to the understanding of receptor-ligand interactions and their implications for drug development (P. Plazzi et al., 1997).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-cyclohexyl-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3OS/c20-16(17-15-4-2-1-3-5-15)19-9-7-18(8-10-19)12-14-6-11-21-13-14/h6,11,13,15H,1-5,7-10,12H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFDEXRYYGSZPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CCN(CC2)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylate;hydrochloride](/img/structure/B2446446.png)

![3-{5-[({[4-(dimethylamino)phenyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2446456.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropoxybenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2446457.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3,3-diphenylpropan-1-one](/img/structure/B2446460.png)

![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2446462.png)

![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2446468.png)